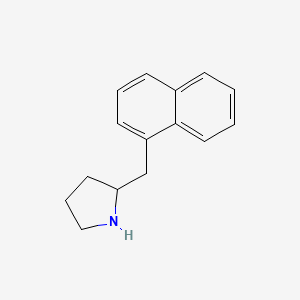

2-(Naphthalen-1-ylmethyl)pyrrolidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Naphthalen-1-ylmethyl)pyrrolidine is an organic compound with the molecular formula C15H17N It consists of a pyrrolidine ring attached to a naphthalene moiety via a methylene bridge

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Naphthalen-1-ylmethyl)pyrrolidine typically involves the reaction of naphthalen-1-ylmethanol with pyrrolidine under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the alcohol, followed by nucleophilic substitution with pyrrolidine. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound .

Análisis De Reacciones Químicas

Types of Reactions

2-(Naphthalen-1-ylmethyl)pyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

Reduction: H2 with Pd/C, lithium aluminum hydride (LiAlH4).

Substitution: Halogenated reagents, bases like NaH or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Naphthyl ketones, carboxylic acids.

Reduction: Reduced derivatives of the naphthalene moiety.

Substitution: Various functionalized pyrrolidine derivatives.

Aplicaciones Científicas De Investigación

2-(Naphthalen-1-ylmethyl)pyrrolidine has several applications in scientific research, including:

Mecanismo De Acción

The mechanism of action of 2-(Naphthalen-1-ylmethyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial properties . Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, making it a potential anticancer agent .

Comparación Con Compuestos Similares

Similar Compounds

Pyrrolidine: A simple five-membered nitrogen-containing ring, widely used in organic synthesis and drug discovery.

Naphthylmethylamine: Contains a naphthalene moiety attached to an amine group, similar to 2-(Naphthalen-1-ylmethyl)pyrrolidine but lacks the pyrrolidine ring.

Naphthylpyrrolidine: Similar structure but with variations in the position of the naphthalene attachment.

Uniqueness

This compound is unique due to its combination of a naphthalene moiety and a pyrrolidine ring, which imparts distinct chemical and biological properties. This structural feature allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound in various fields of research .

Actividad Biológica

2-(Naphthalen-1-ylmethyl)pyrrolidine is a compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, applications in research, and comparative studies with similar compounds.

- Molecular Formula : C14H15N

- Molecular Weight : 197.28 g/mol

- Solubility : Slightly soluble in water, more soluble in organic solvents

- Physical Appearance : Yellow liquid

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The naphthalene moiety facilitates π-π stacking interactions with aromatic amino acids in receptor binding sites, while the pyrrolidine ring engages in hydrogen bonding and hydrophobic interactions. These interactions enhance its potential as a ligand in neurotransmitter receptor studies and may also modulate enzyme activities critical for microbial growth and cancer cell proliferation .

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. It has been evaluated against various bacterial strains, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for selected strains are summarized below:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 |

| Escherichia coli | 0.0039 - 0.025 |

| Bacillus subtilis | 4.69 - 22.9 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

The compound's mechanism likely involves inhibition of bacterial cell wall synthesis or disruption of membrane integrity .

Anticancer Activity

In vitro studies have shown that derivatives of this compound can inhibit cancer cell lines by targeting key molecular pathways involved in tumor growth. For instance, one study identified a related compound as a potent inhibitor of acetylcholinesterase (AChE), which is implicated in neurodegenerative diseases, suggesting potential applications in cancer therapy as well .

Case Studies

- Cholinesterase Inhibition : A study identified naphthylmethyl-pyrrolidine derivatives as dual inhibitors of cholinesterase and amyloid-beta aggregation, with IC50 values indicating strong inhibitory effects on AChE (IC50 = 5.5 μM) and BuChE (IC50 = 26.4 μM) .

- Neurotransmitter Receptor Interaction : Another investigation highlighted the compound's role as a ligand for neurotransmitter receptors, enhancing understanding of its potential therapeutic applications in neurological disorders .

Applications in Research

This compound is being explored for various applications:

- Organic Synthesis : Serves as a building block for more complex organic molecules.

- Pharmacology : Investigated for anti-inflammatory and analgesic properties.

- Material Science : Used in the production of specialty chemicals with specific properties .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to other pyrrolidine derivatives:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N-(naphth-1-ylmethyl)-2-(pyrrolidin-1-yl)pyrimidin-4-amine | Similar structure | Potent AChE inhibitor |

| N-(phenethyl)-2-(pyrrolidin-1-yl)pyrimidin-4-amine | Similar structure | Moderate antibacterial activity |

The unique naphthalene component may enhance its biological properties compared to these analogs .

Propiedades

IUPAC Name |

2-(naphthalen-1-ylmethyl)pyrrolidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N/c1-2-9-15-12(5-1)6-3-7-13(15)11-14-8-4-10-16-14/h1-3,5-7,9,14,16H,4,8,10-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXMHVSMJEUHOPT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CC2=CC=CC3=CC=CC=C32 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.